2-iodo-4-(trifluoromethyl)-1,3-oxazole
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Overview
Description
2-Iodo-4-(trifluoromethyl)-1,3-oxazole is a heterocyclic compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-4-(trifluoromethyl)-1,3-oxazole typically involves the iodination of 4-(trifluoromethyl)-1,3-oxazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired iodination.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Types of Reactions:
Substitution Reactions: The iodine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxazole derivatives, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 4-(trifluoromethyl)-1,3-oxazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted oxazoles with various functional groups replacing the iodine atom.
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced forms of the compound with the iodine atom removed.
Scientific Research Applications
2-Iodo-4-(trifluoromethyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-iodo-4-(trifluoromethyl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
2-Iodo-4-(trifluoromethyl)phenol: Shares the trifluoromethyl and iodine substituents but differs in the core structure, being a phenol rather than an oxazole.
2-Iodo-4-(trifluoromethyl)benzoic acid: Similar substituents but with a benzoic acid core, leading to different chemical properties and applications.
2-Iodo-4-(trifluoromethyl)pyridine: Another heterocyclic compound with similar substituents but a pyridine ring, used in different chemical contexts.
Uniqueness: 2-Iodo-4-(trifluoromethyl)-1,3-oxazole is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
1600887-91-9 |
---|---|
Molecular Formula |
C4HF3INO |
Molecular Weight |
263 |
Purity |
95 |
Origin of Product |
United States |
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